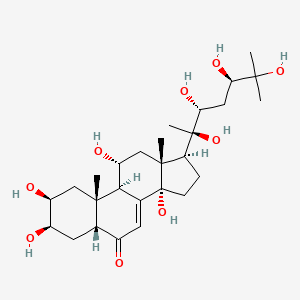

(24R)-11alpha,20,24-trihydroxyecdysone

カタログ番号:

B1258905

分子量:

512.6 g/mol

InChIキー:

JZLJYAKQIWKLJN-GZOLVMJQSA-N

注意:

研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

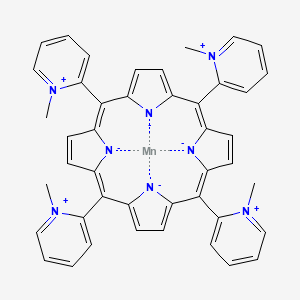

(24R)-11alpha,20,24-trihydroxyecdysone is a phytoecdysteroid, an 11alpha-hydroxy steroid, a 20-hydroxy steroid and a 24-hydroxy steroid. It derives from an ecdysone.

科学的研究の応用

Highly Oxygenated Ecdysteroids from Vitex Canescens Root Bark

- Study Findings : This study isolated highly oxygenated ecdysteroids, including (24R)-11alpha,20,24-trihydroxyecdysone, from Vitex canescens root bark. The significance of these compounds in the plant and their potential applications were discussed (Suksamrarn, Promrangsan, & Jintasirikul, 2000).

Punisterone: A New Phytoecdysteroid from Blandfordia Punicea

- Study Findings : This research identified a new phytoecdysteroid, punisterone, which includes this compound, from the seeds of Blandfordia punicea. The study sheds light on the diversity of ecdysteroids in nature (Sarker, Dinan, Girault, Lafont, & Waterman, 1996).

Cytotoxic Pentacyclic Triterpenes from Combretum Nigricans

- Study Findings : This study explored the cytotoxic properties of certain compounds, including variants of ecdysteroids like 11alpha-acetoxy-20,24-epoxy-25-hydroxy-dammar-3-one, which relate to the broader family of compounds including this compound (Simon et al., 2003).

Photochemical Transformation of 20-Hydroxyecdysone

- Study Findings : This research investigated the photochemical transformation of 20-hydroxyecdysone, leading to the creation of both monomeric and dimeric ecdysteroid analogues, which enhances our understanding of the chemical properties and potential applications of ecdysteroids (Harmatha, Buděšínský, & Vokáč, 2002).

Ecdysteroids of Vitex Scabra Stem Bark

- Study Findings : This paper discusses the isolation of new ecdysteroids, including variations like 24-epi-pinnatasterone, from Vitex scabra stem bark. Such studies contribute to our understanding of the chemical diversity and potential uses of ecdysteroids (Suksamrarn, Kumpun, & Yingyongnarongkul, 2002).

Antioxidant Activity of Ecdysteroids from Serratula Strangulata

- Study Findings : This study focuses on the antioxidant activities of ecdysteroids, including a new variant, isolated from the Chinese herb Serratula strangulata. The findings highlight the potential therapeutic applications of ecdysteroids in oxidative stress-related conditions (Dai et al., 2010).

New Insecticides with Ecdysteroidal and Juvenile Hormone Activity

- Study Findings : This research delves into the development of novel insecticides that mimic the action of insect hormones, including 20-hydroxyecdysone. The study contributes to our understanding of how ecdysteroids can be used in pest control and agriculture (Dhadialla, Carlson, & Le, 1998).

20-Hydroxyecdysone and its Protective Arm in the RAAS via Mas Receptor

- Study Findings : This study explores the pharmaceutical and medical applications of 20-hydroxyecdysone, focusing on its potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. It provides insights into the therapeutic potential of ecdysteroids in human health (Lafont et al., 2021).

特性

分子式 |

C27H44O9 |

|---|---|

分子量 |

512.6 g/mol |

IUPAC名 |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,5,6-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O9/c1-23(2,34)20(32)10-21(33)26(5,35)19-6-7-27(36)14-9-15(28)13-8-16(29)17(30)11-24(13,3)22(14)18(31)12-25(19,27)4/h9,13,16-22,29-36H,6-8,10-12H2,1-5H3/t13-,16+,17-,18+,19-,20+,21+,22+,24-,25+,26+,27+/m0/s1 |

InChIキー |

JZLJYAKQIWKLJN-GZOLVMJQSA-N |

異性体SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](C[C@H](C(C)(C)O)O)O)O)O)O |

正規SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CC(C(C)(C)O)O)O)O)O)O |

同義語 |

(24R)-11alpha,20,24-trihydroxyecdysone 11,20,24-trihydroxyecdysone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Fast Black K Salt

Cat. No.: B1258822

CAS No.: 64071-86-9

(-)-Folicanthine

Cat. No.: B1258823

CAS No.:

manganese;(5E,9E,15E,19E)-5,10,15,20-tetrakis(1-methylp...

Cat. No.: B1258824

CAS No.:

Tetravanadate(6-)

Cat. No.: B1258825

CAS No.:

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)

![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)